molecular formula C23H17N5O2S B2602364 N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 946262-40-4

N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2602364
CAS No.: 946262-40-4
M. Wt: 427.48
InChI Key: WOICGOMHEVXDBY-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide: is a complex organic compound that features a naphthalene ring, a pyrazolopyrimidine core, and an acetamide group

Scientific Research Applications

N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Preparation Methods

The synthesis of N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the naphthalene ring:

    Introduction of the acetamide group: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(naphthalen-1-yl)acetamide: This compound lacks the pyrazolopyrimidine core, making it less complex and potentially less versatile.

    2-(naphthalen-1-ylsulfanyl)acetamide: This compound lacks the pyrazolopyrimidine and phenyl groups, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c29-20(25-19-12-6-8-15-7-4-5-11-17(15)19)14-31-23-26-21-18(22(30)27-23)13-24-28(21)16-9-2-1-3-10-16/h1-13H,14H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOICGOMHEVXDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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